3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (hereafter Compound A) is a heterocyclic small molecule featuring a benzothiazole core substituted with a 4-methylpiperazin-1-yl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 6. The trimethoxybenzamide group may enhance hydrophobic interactions with target proteins, while the 4-methylpiperazine substituent likely improves solubility and pharmacokinetic properties. This article provides a detailed comparison of Compound A with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and inferred pharmacological profiles.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-7-9-26(10-8-25)22-24-16-6-5-15(13-19(16)31-22)23-21(27)14-11-17(28-2)20(30-4)18(12-14)29-3/h5-6,11-13H,7-10H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRIXRNPGTLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. The benzothiazole ring may interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Compound A vs. N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide (Compound B)
- Core Structure : Both share a benzothiazole core with identical 4-methylpiperazin-1-yl substitution at position 2 .
- Position 6 Substituent :
- Compound A : 3,4,5-Trimethoxybenzamide (C10H11O4N).
- Compound B : 5-Nitrothiophene-2-carboxamide (C5H3N2O3S).
- The thiophene ring in Compound B is smaller and less hydrophobic than the trimethoxybenzene in Compound A, which may reduce membrane permeability .
Compound A vs. SRT1460 (Compound C)
- Core Structure :
- Substituents :
- Compound A : 4-Methylpiperazin-1-yl at position 2.
- Compound C : Piperazin-1-ylmethyl at position 3 of the imidazothiazole.
- The piperazinylmethyl group in Compound C may confer different metabolic stability compared to Compound A’s 4-methylpiperazine .
Table 1: Structural and Molecular Comparison
| Parameter | Compound A | Compound B | Compound C (SRT1460) |
|---|---|---|---|
| Molecular Formula | C22H25N4O4S | C17H17N5O3S2 | C26H29N5O4S |
| Molecular Weight | ~452.5 g/mol | 403.47 g/mol | 507.60 g/mol |
| Core Structure | Benzothiazole | Benzothiazole | Imidazo[2,1-b]thiazole-phenylene |
| Position 2/3 Subst. | 4-Methylpiperazin-1-yl | 4-Methylpiperazin-1-yl | Piperazin-1-ylmethyl |
| Position 6 Subst. | 3,4,5-Trimethoxybenzamide | 5-Nitrothiophene-2-carboxamide | 3,4,5-Trimethoxybenzamide |
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Compound A : The 4-methylpiperazine and trimethoxy groups balance hydrophilicity and lipophilicity, favoring moderate solubility and cell permeability.
- Compound B : The nitrothiophene moiety increases polarity but may reduce solubility due to planar aromaticity.
- Compound C : Higher molecular weight and rigid core likely decrease solubility but enhance target binding through π-π interactions .
Inferred Target Affinity
- Compound A : Likely targets kinases (e.g., Aurora kinases) via benzothiazole-mediated ATP-binding pocket interactions. The trimethoxy group may stabilize hydrophobic regions.
- Compound B : Nitro group could engage in hydrogen bonding with catalytic lysine residues, but smaller substituents may limit potency.
- Compound C: The extended imidazothiazole system may target unique allosteric kinase sites or non-kinase enzymes like histone deacetylases (HDACs) .
Table 2: Hypothetical Pharmacological Profiles
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| Solubility | Moderate (~50 µM) | Low (~10 µM) | Low (~5 µM) |
| logP | ~3.2 (moderate lipophilicity) | ~2.8 (polar) | ~4.1 (high lipophilicity) |
| Target Selectivity | Broad kinase inhibition | Narrow kinase spectrum | HDACs or allosteric kinases |
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This compound features a complex structure comprising a trimethoxy group, a benzothiazole ring, and a piperazine moiety, which contribute to its diverse pharmacological properties.
Structural Features
The structural characteristics of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1105252-08-1 |
| Functional Groups | Trimethoxy group, benzothiazole ring, piperazine moiety |
The presence of the trimethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in cancer cell proliferation and other disease processes. The compound has been shown to inhibit several key pathways associated with cancer progression:
- Inhibition of Enzymes : It targets enzymes involved in cell cycle regulation and apoptosis.
- Receptor Interaction : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.5 | Induction of apoptosis |
| HCT116 | 12.0 | Cell cycle arrest |
| MCF7 | 8.0 | Inhibition of proliferation |
These findings suggest that the compound induces cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Neuroprotective Effects
Beyond its anti-cancer properties, preliminary studies suggest that this compound may also exhibit neuroprotective effects. Its interaction with neurotransmitter systems indicates potential therapeutic applications for neurological disorders.
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Study on HepG2 and HCT116 Cells : A comparative analysis showed that the introduction of the piperazine substituent significantly enhanced the compound's antiproliferative activity compared to earlier derivatives lacking this moiety .
- Neuroprotective Potential : In animal models simulating neurodegenerative conditions, the compound demonstrated a reduction in neuronal apoptosis and improved cognitive function metrics.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of piperazine is crucial for enhancing biological activity.
- Final Coupling Reaction : This step links the trimethoxybenzamide moiety to the benzothiazole-piperazine structure.
Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
